

Lapisteride: A Dual 5 α -Reductase Inhibitor Lost to the Pipeline

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Compound of Interest

Compound Name: *Lapisteride*

Cat. No.: *B1674501*

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Introduction

Lapisteride, also known by its development codes CS-891 and possibly ONO-3849, is a synthetic 4-azasteroid derivative that emerged as a potent dual inhibitor of both isoforms of the enzyme 5 α -reductase (type 1 and type 2). Developed by Sankyo Co., Ltd. (now Daiichi Sankyo), **Lapisteride** was investigated for the treatment of androgen-dependent conditions, primarily benign prostatic hyperplasia (BPH) and androgenic alopecia (male pattern baldness). Despite its promising mechanism of action, **Lapisteride** was never marketed, and its development appears to have been discontinued. This technical guide provides a comprehensive overview of the discovery and development history of **Lapisteride**, consolidating the available scientific and technical information.

Discovery and Rationale

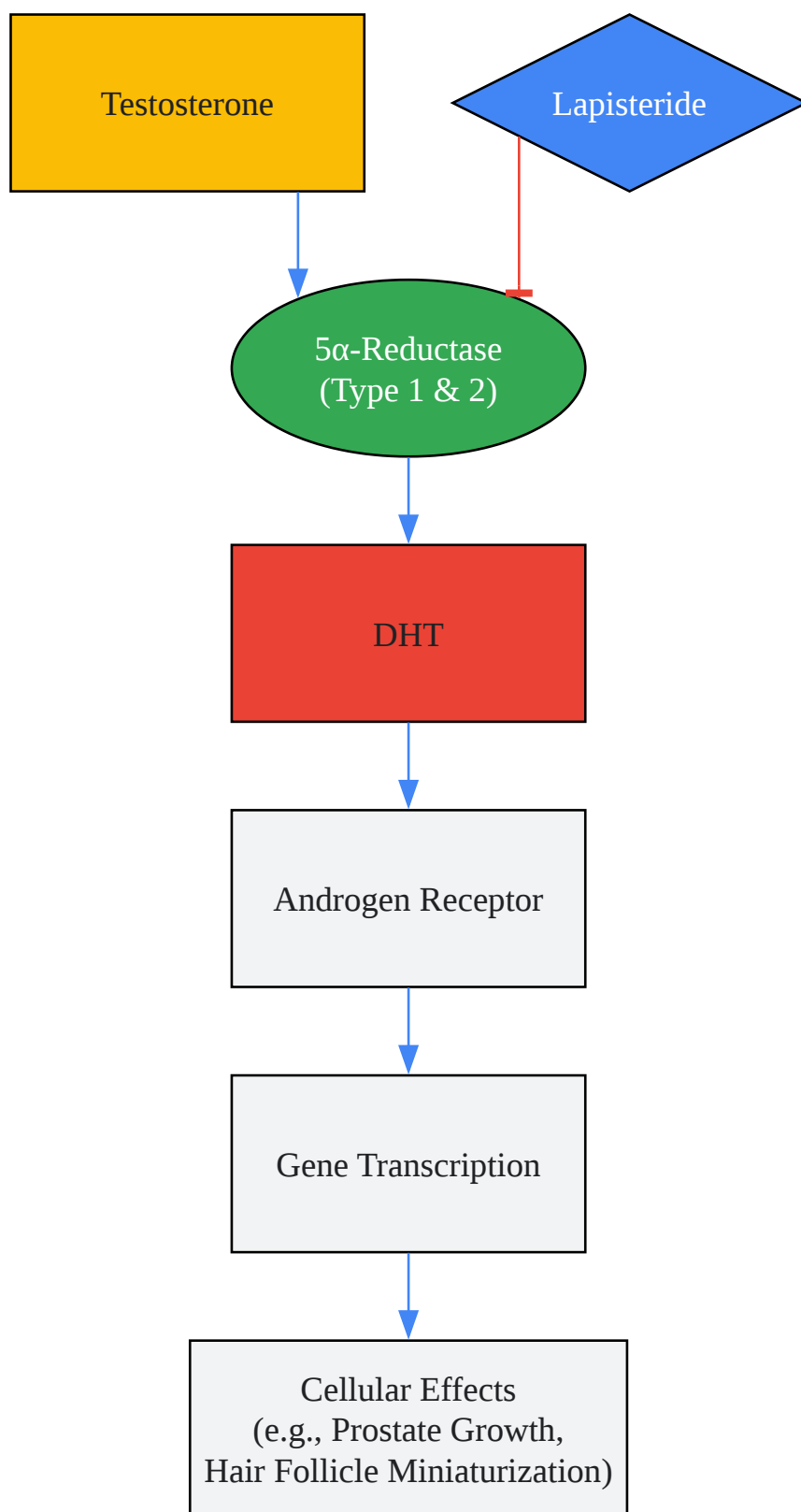
The development of **Lapisteride** was rooted in the understanding of the role of dihydrotestosterone (DHT) in the pathophysiology of BPH and androgenic alopecia. The enzyme 5 α -reductase catalyzes the conversion of testosterone to the more potent androgen, DHT. Two isoforms of this enzyme exist: type 1, which is predominantly found in the skin and scalp, and type 2, which is primarily located in the prostate gland. The inhibition of both isoforms was hypothesized to provide a more comprehensive suppression of DHT production, leading to greater efficacy in treating these conditions compared to selective type 2 inhibitors.

like finasteride. **Lapisteride** was designed as a dual inhibitor to target both pathways of DHT synthesis.

Mechanism of Action

Lapisteride is a competitive inhibitor of both type 1 and type 2 5 α -reductase. By binding to the active site of the enzyme, it prevents the conversion of testosterone to DHT. The reduction in DHT levels is the primary mechanism through which **Lapisteride** was expected to exert its therapeutic effects: shrinkage of the prostate gland in BPH and the prevention of hair follicle miniaturization in androgenic alopecia.

The signaling pathway targeted by **Lapisteride** is central to androgen action in target tissues.



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Mechanism of Action of **Lapisteride**.

Preclinical Development

Details on the preclinical development of **Lapisteride** are limited in publicly available literature. However, it can be inferred that the compound underwent a standard battery of in vitro and in vivo studies to characterize its pharmacological and toxicological profile.

In Vitro Studies

- **Enzyme Inhibition:** The inhibitory activity of **Lapisteride** against human 5 α -reductase isoenzymes would have been determined using in vitro assays. While specific IC₅₀ values are not readily available in the public domain, it was established to be a potent dual inhibitor.

In Vivo Studies

- **Animal Models:** Preclinical efficacy was likely evaluated in animal models of BPH and androgenic alopecia. For BPH, rodent models are commonly used to assess the effect of 5 α -reductase inhibitors on prostate weight. For androgenic alopecia, the stump-tailed macaque is a recognized model that exhibits androgen-dependent hair loss.

Clinical Development

Lapisteride entered clinical development for the treatment of BPH and androgenic alopecia. However, detailed results from these clinical trials are not widely published, which is common for compounds that do not reach the market.

Phase I Studies

Phase I trials would have been conducted to assess the safety, tolerability, and pharmacokinetic profile of **Lapisteride** in healthy volunteers. These studies are crucial for determining the appropriate dosing regimen for subsequent efficacy trials.

Phase II Studies

Phase II clinical trials were likely conducted to evaluate the efficacy and further assess the safety of **Lapisteride** in patients with BPH and androgenic alopecia.

- **Benign Prostatic Hyperplasia (BPH):** A Phase II trial in BPH would have typically measured outcomes such as changes in the International Prostate Symptom Score (IPSS), peak

urinary flow rate (Q_{max}), and prostate volume.

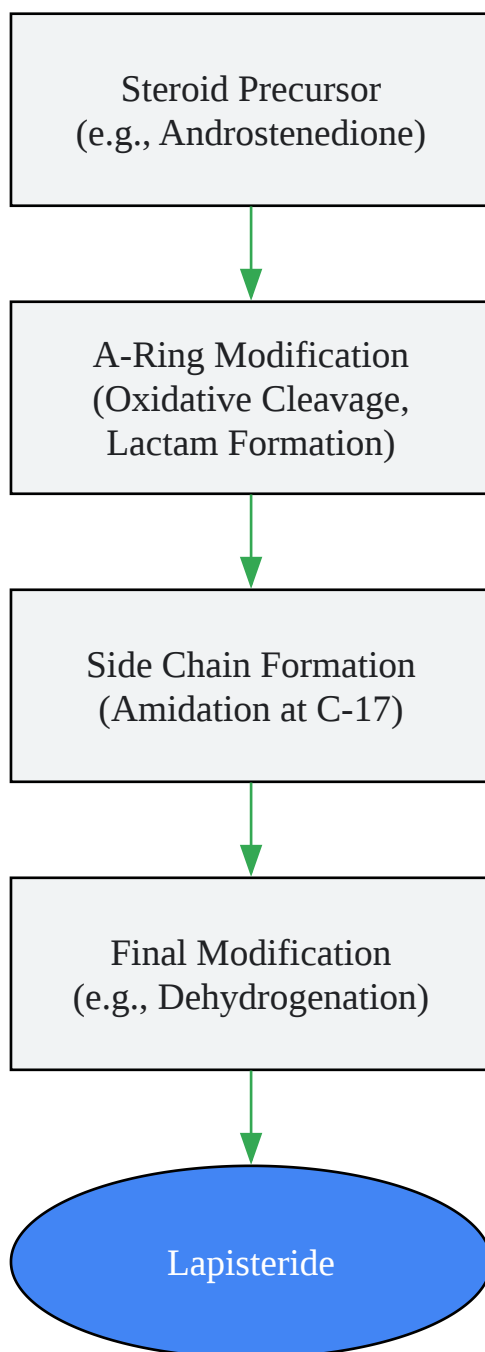
- **Androgenic Alopecia:** For androgenic alopecia, a Phase II study would have assessed efficacy through hair counts, hair weight, and photographic assessment by investigators and patients. One published study confirmed that **Lapisteride** (CS-891) inhibits 5α -reductase activity in freshly isolated dermal papilla of human hair follicles.^[1]

The lack of progression to Phase III and subsequent marketing approval suggests that the clinical trial results may not have met the desired efficacy or safety endpoints, or that strategic business decisions led to the discontinuation of its development.

Synthesis of Lapisteride

The chemical name for **Lapisteride** is N-[1-(4-methoxyphenyl)-1-methylethyl]-3-oxo-4-aza- 5α -androst-1-ene-17 β -carboxamide. The synthesis of 4-aza-steroids like **Lapisteride** typically involves a multi-step process starting from a steroid precursor. While a detailed, step-by-step protocol for **Lapisteride**'s industrial synthesis is proprietary, a general approach can be inferred from the synthesis of similar compounds like finasteride.

A plausible synthetic workflow would involve the construction of the 4-aza-3-oxo-androstene A-ring and the formation of the C-17 β carboxamide side chain.



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General Synthetic Workflow for **Lapisteride**.

Experimental Protocols

5 α -Reductase Inhibition Assay (General Protocol)

A detailed experimental protocol for the specific assays used for **Lapisteride** by Sankyo is not publicly available. However, a general protocol for determining 5 α -reductase inhibitory activity is outlined below. This type of assay would have been fundamental in the early characterization of **Lapisteride**.

Objective: To determine the in vitro inhibitory activity of a test compound (e.g., **Lapisteride**) on 5 α -reductase type 1 and type 2.

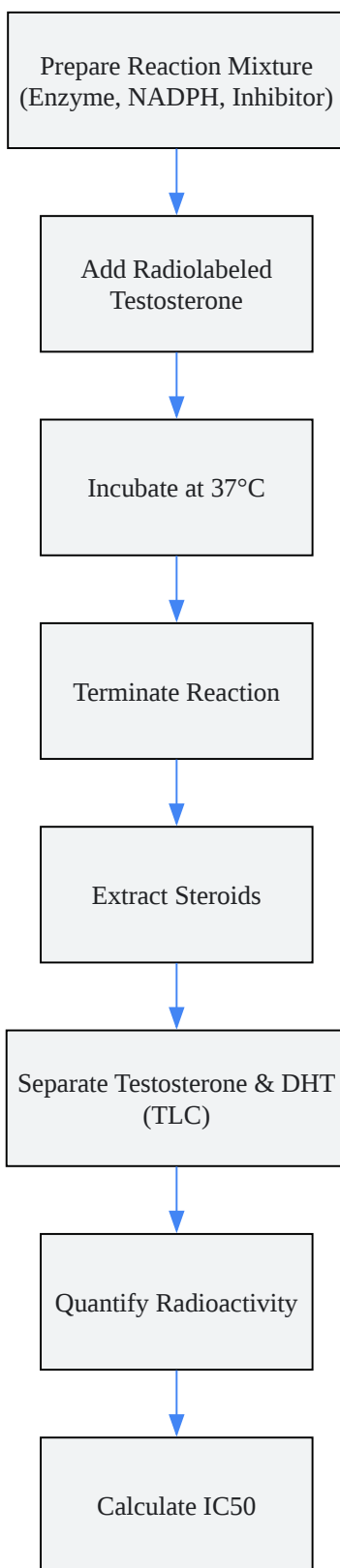
Materials:

- Human recombinant 5 α -reductase type 1 and type 2 enzymes
- Testosterone (substrate)
- NADPH (cofactor)
- Test compound (**Lapisteride**)
- Buffer solution (e.g., sodium phosphate buffer, pH 6.5)
- Scintillation cocktail
- Radiolabeled testosterone (e.g., [1,2,6,7-³H]-testosterone)
- Thin-layer chromatography (TLC) plates
- Organic solvents for extraction and chromatography

Procedure:

- Enzyme Preparation: Prepare a solution of the recombinant 5 α -reductase enzyme in the buffer.
- Reaction Mixture: In a reaction vessel, combine the enzyme solution, NADPH, and the test compound at various concentrations.
- Initiation of Reaction: Start the enzymatic reaction by adding the radiolabeled testosterone.

- Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
- Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., a strong base or organic solvent).
- Extraction: Extract the steroids from the aqueous mixture using an organic solvent (e.g., ethyl acetate).
- Chromatography: Separate the substrate (testosterone) and the product (DHT) using TLC.
- Quantification: Scrape the corresponding spots for testosterone and DHT from the TLC plate and quantify the radioactivity using a liquid scintillation counter.
- Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).



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Workflow for 5α-Reductase Inhibition Assay.

Conclusion

Lapisteride (CS-891) represents a scientifically interesting molecule that embodies the pharmacological rationale of dual 5 α -reductase inhibition for the treatment of BPH and androgenic alopecia. While it showed promise in its mechanism of action, the compound's development was halted before it could reach the market. The reasons for its discontinuation are not publicly known but could range from insufficient clinical efficacy or unfavorable safety findings to strategic portfolio decisions by the developing company. The story of **Lapisteride** serves as a reminder of the arduous and often opaque journey of drug development, where many promising candidates do not make it to the final stage of clinical use. Further insights into its development would likely require access to proprietary data from the former Sankyo Co., Ltd.

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References

- 1. Lapisteride - Wikipedia [en.wikipedia.org]
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